
(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid is a chiral piperidine derivative Piperidine is a six-membered heterocyclic amine containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2-methylpropyl bromide.
Formation of Intermediate: The piperidine ring is functionalized through a series of reactions, including alkylation and carboxylation, to introduce the 2-methylpropyl group and the carboxylic acid group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2S,4R) enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using catalysts to selectively hydrogenate specific bonds.
Enzymatic Resolution: Employing enzymes to achieve high enantiomeric purity.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Chiral Auxiliary: Utilized in asymmetric synthesis to induce chirality in target molecules.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry:
Agrochemicals: Used in the development of agrochemical products.
Materials Science: Investigated for its role in the synthesis of novel materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Evodiamine: Another piperidine alkaloid with anticancer properties.
Matrine: Known for its antiproliferative effects.
Uniqueness: (2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other piperidine derivatives.
Biological Activity
(2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid is a compound of significant interest due to its biological activity and potential therapeutic applications. This article outlines its mechanisms of action, biological effects, and comparisons with similar compounds, supported by relevant research findings.
Chemical Structure:
- Molecular Formula: C12H19NO2
- The compound features a piperidine ring with a carboxylic acid functional group and a branched alkyl substituent.
Mechanism of Action:
The biological activity of this compound primarily involves its interactions with various enzymes and receptors. It acts as an enzyme inhibitor , influencing biochemical pathways crucial for various physiological processes. Its stereochemistry contributes to its unique binding properties, allowing it to selectively interact with specific molecular targets.
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it has been investigated for its role in modulating enzyme activity related to neurotransmitter systems, which could have implications for treating neurological disorders.
Neuropharmacological Effects
The compound has shown promise as a modulator of neurotransmission. Studies have highlighted its potential as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which are critical in synaptic plasticity and memory function. NMDA antagonists are being explored for their therapeutic roles in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Piperine | Antioxidant | Naturally occurring piperidine derivative |
Evodiamine | Anticancer | Known for its effects on cancer cells |
Matrine | Antiproliferative | Exhibits various biological activities |
This compound is distinguished by its specific stereochemistry and functional groups, which contribute to its unique biological profile compared to other piperidine derivatives.
Case Studies and Research Findings
-
Neuroprotective Effects:
A study evaluated the neuroprotective effects of the compound in models of cerebral ischemia. The compound demonstrated a capacity to reduce neuronal damage and improve functional outcomes in animal models . -
Antagonistic Properties:
In vitro assays have shown that this compound can effectively displace binding at NMDA receptors, indicating its potential as a therapeutic agent in conditions characterized by excessive glutamate signaling . -
Pharmacological Applications:
The compound has been explored as a precursor in the synthesis of drugs targeting the central nervous system, highlighting its relevance in medicinal chemistry and drug development .
Scientific Research Applications
Opioid Receptor Modulation
Research indicates that derivatives of piperidine, including (2S,4R)-4-(2-Methylpropyl)piperidine-2-carboxylic acid, can selectively interact with opioid receptors. These interactions are crucial for developing analgesics and treatments for substance abuse disorders. For instance, compounds based on similar scaffolds have been shown to act as opioid antagonists, which can help mitigate addiction to substances like cocaine and heroin .
Anticoagulant Development
This compound serves as a key intermediate in the synthesis of argatroban, a potent thrombin inhibitor used in anticoagulant therapy. Argatroban is particularly effective for patients with heparin-induced thrombocytopenia (HIT) and is utilized in various clinical settings to prevent thromboembolic events . The synthesis of this compound is thus vital for producing this therapeutic agent.
Pharmacological Studies
Studies have demonstrated that piperidine derivatives exhibit diverse pharmacological effects, including analgesic and anti-inflammatory activities. The specific configuration of this compound enhances its binding affinity to opioid receptors compared to other structural analogs .
Clinical Implications
Clinical trials involving argatroban have shown significant efficacy in treating acute ischemic conditions. The role of this compound as an intermediate underscores its importance in developing therapies that address critical cardiovascular conditions .
Properties
IUPAC Name |
(2S,4R)-4-(2-methylpropyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)5-8-3-4-11-9(6-8)10(12)13/h7-9,11H,3-6H2,1-2H3,(H,12,13)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHJWCSFIKOKQ-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCNC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CCN[C@@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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